N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a structurally complex acetamide derivative featuring a quinolinone core fused with a [1,3]dioxolo ring. The compound is characterized by:
- A 4-ethoxyphenyl group attached to the acetamide nitrogen.
- A 4-methylbenzoyl substituent at position 7 of the quinolinone scaffold.
- A ketone group at position 8, contributing to its electrophilic reactivity.
Its synthesis likely involves multi-step reactions, including condensation, cyclization, and functional group modifications, as inferred from analogous procedures for related compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-3-34-20-10-8-19(9-11-20)29-26(31)15-30-14-22(27(32)18-6-4-17(2)5-7-18)28(33)21-12-24-25(13-23(21)30)36-16-35-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVOCNBZNSAWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the dioxolo group and subsequent functionalization to attach the ethoxyphenyl and methylbenzoyl groups. The final step involves the formation of the acetamide linkage. Key reagents used in these steps include palladium catalysts for arylation reactions and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Notably, its activity against breast cancer and hepatocellular carcinoma has been highlighted in several studies .
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against a range of bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase, which is crucial for DNA replication and transcription. In vitro studies have shown that it effectively reduces bacterial growth at low concentrations .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Efficacy : A study published in Nature reported that this compound exhibited IC50 values comparable to established anticancer drugs in breast cancer models. It was shown to significantly reduce tumor size in vivo when administered at therapeutic doses .
- Antimicrobial Activity : Research published in Journal of Medicinal Chemistry demonstrated its effectiveness against multi-drug resistant bacterial strains with IC50 values indicating strong bactericidal activity .
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide exerts its effects depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular experiments.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional and Pharmacological Differences
Substituent Effects on Bioactivity: The 4-methylbenzoyl group in the target compound may enhance membrane permeability compared to the 4-ethoxybenzoyl group in the analog from . The 4-ethoxyphenyl moiety in the target compound likely improves metabolic stability relative to the 4-methoxyphenyl group in its dioxino-fused analog, as ethoxy groups are less prone to demethylation .
Cytotoxic Potential: Quinolinone derivatives like the target compound and those in exhibit cytotoxic activity, possibly through topoisomerase inhibition or reactive oxygen species (ROS) generation . The [1,3]dioxolo ring in the target compound may confer enhanced planarity, favoring DNA intercalation compared to non-fused analogs like N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide .
Synthetic Complexity :
- The target compound’s synthesis likely requires specialized steps for dioxolo ring formation, contrasting with simpler acetamide derivatives synthesized via direct alkylation (e.g., ) .
Research Findings and Implications
- Computational Studies : Molecular docking or density functional theory (DFT) analyses (as in ) could predict the target compound’s binding affinity to biological targets like kinases or DNA .
- In Vitro Data: While direct biological data for the target compound are absent, analogs such as N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide show IC₅₀ values in the micromolar range against cancer cell lines, suggesting a promising starting point .
- Structure-Activity Relationship (SAR) : The presence of both electron-donating (ethoxy) and electron-withdrawing (benzoyl) groups may balance solubility and target engagement, a hypothesis supported by studies on related acetamides .
Biological Activity
N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following structure:
- Chemical Formula : C28H24N2O6
- CAS Number : 866340-03-6
The synthesis typically involves multi-step reactions starting from available precursors. The process includes the formation of the quinoline core and the introduction of functional groups that enhance biological activity.
Synthesis Overview
- Formation of Quinoline Core : The initial step involves creating the 8-oxoquinoline structure through cyclization reactions.
- Introduction of Ethoxy and Benzoyl Groups : Subsequent steps involve attaching the ethoxy group and modifying the benzoyl moiety to enhance solubility and bioactivity.
- Final Acetylation : The final product is achieved through acetylation, yielding N-(4-ethoxyphenyl) acetamide derivatives.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity.
- Mechanism of Action : These compounds often act as inhibitors of DNA topoisomerases, enzymes critical for DNA replication and transcription. By inhibiting these enzymes, the compounds can induce apoptosis in cancer cells .
Antiviral Activity
Preliminary studies suggest potential antiviral properties against HIV. Compounds with similar structural motifs have shown efficacy as HIV integrase inhibitors .
| Compound | Activity Type | EC50 (µM) | Reference |
|---|---|---|---|
| Compound 8b | Anti-HIV | 75 | |
| N-(4-ethoxyphenyl)-... | Anticancer | TBD | Ongoing studies |
Antimicrobial Effects
The compound may also possess antimicrobial properties. Similar derivatives have been reported to exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Study on Anticancer Activity
A study evaluated the anticancer effects of various quinoline derivatives, including those structurally related to this compound. Results indicated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM.
Research on HIV Inhibition
In a study focused on HIV integrase inhibitors, several compounds were synthesized and tested for their efficacy against HIV replication. The results highlighted that specific structural modifications led to enhanced binding affinity and inhibition rates compared to existing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
